2-Fluorophenethyl alcohol

Catalog No.
S714666
CAS No.
50919-06-7
M.F
C8H9FO
M. Wt
140.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorophenethyl alcohol

CAS Number

50919-06-7

Product Name

2-Fluorophenethyl alcohol

IUPAC Name

2-(2-fluorophenyl)ethanol

Molecular Formula

C8H9FO

Molecular Weight

140.15 g/mol

InChI

InChI=1S/C8H9FO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2

InChI Key

HNIGZVZDWCTFPR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCO)F

Synonyms

2-(2-Fluorophenyl)ethyl alcohol; 2-Fluorobenzeneethanol

Canonical SMILES

C1=CC=C(C(=C1)CCO)F

The origin of 2-FPEA is likely synthetic, as there are no documented natural sources. Research into this compound is limited, but it appears to be of interest due to its structural similarity to other biologically active molecules [].


Molecular Structure Analysis

2-FPEA has a key structural feature: a fluorine atom (F) bonded to the second carbon atom of a phenethyl group (a benzene ring connected to an ethyl chain). The presence of the fluorine atom can alter the molecule's properties compared to unsubstituted phenethyl alcohol []. The hydroxyl group (OH) attached to the terminal carbon provides polarity and potential for hydrogen bonding.


Chemical Reactions Analysis

  • Substitution reactions: The fluorine atom, being slightly less electronegative than a hydroxyl group, might be susceptible to nucleophilic substitution reactions under specific conditions.
  • Oxidation: The primary alcohol (OH) group can potentially be oxidized to a ketone (C=O) by oxidizing agents like chromic acid.

Synthesis methods for 2-FPEA are not readily available in the scientific literature.


Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless liquid at room temperature, similar to other unbranched aliphatic alcohols.
  • Melting point and boiling point: Expected to be in the range of other aliphatic alcohols with similar molecular weight, potentially between 100-200 °C.
  • Solubility: Likely soluble in organic solvents like ethanol and moderately soluble in water due to the presence of both the polar hydroxyl group and the nonpolar aromatic ring.

There is no current research available on the mechanism of action of 2-FPEA in biological systems. Due to its structural similarity to other bioactive molecules, it is possible that 2-FPEA could interact with specific receptors or enzymes, but this remains speculative and requires further investigation [].

  • Potential Bioisostere: Due to the presence of the fluorine atom, 2-Fluorophenethyl Alcohol could be investigated as a bioisostere for Phenethyl Alcohol. Bioisosteres are molecules with similar shapes and properties that can be used to replace each other in biological systems. This can be helpful in drug development, where researchers might aim to modify a known molecule to improve its properties ().

  • Organic Synthesis: 2-Fluorophenethyl Alcohol possesses a functional group common in various organic molecules (a hydroxyl group attached to an aromatic ring). This suggests it could potentially serve as a building block in the synthesis of more complex organic molecules relevant to scientific research ().

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-(2-Fluorophenyl)ethanol

Dates

Modify: 2023-08-15
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem

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